BenchChemオンラインストアへようこそ!

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Lipophilicity ADME prediction lead optimization

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS 2126163-32-2) is a synthetic small-molecule building block comprising a tertiary cyclobutanol core N-alkylated with a 4-methyl-1H-pyrazole moiety. The compound has a molecular formula of C₉H₁₄N₂O, a molecular weight of 166.22 g/mol, and a computed XLogP3 of 0.6, placing it in a moderately lipophilic region of chemical space.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 2126163-32-2
Cat. No. B1459889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
CAS2126163-32-2
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2(CCC2)O
InChIInChI=1S/C9H14N2O/c1-8-5-10-11(6-8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3
InChIKeySAHDMHBCGDDQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS 2126163-32-2) — Structural Identity & Position in Chemical Space


1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS 2126163-32-2) is a synthetic small-molecule building block comprising a tertiary cyclobutanol core N-alkylated with a 4-methyl-1H-pyrazole moiety [1]. The compound has a molecular formula of C₉H₁₄N₂O, a molecular weight of 166.22 g/mol, and a computed XLogP3 of 0.6, placing it in a moderately lipophilic region of chemical space [1]. It is supplied primarily as a research intermediate for medicinal chemistry and ligand design, with typical commercial purity ≥95% .

Why 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Cannot Be Simply Replaced by In-Class Analogs


Although the cyclobutanol-pyrazole scaffold appears in multiple commercial building blocks, small variations in the heterocycle substitution pattern or ring size produce measurable shifts in lipophilicity (XLogP3 range 0.2–0.8) and steric bulk [1][2]. These differences directly affect membrane permeability predictions, metabolic stability, and target binding conformation in lead optimization campaigns, making simple substitution scientifically indefensible without experimental validation against the specific 4-methyl-1H-pyrazole cyclobutanol isomer [1].

Quantitative Differentiation Evidence for 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol vs. Closest Analogs


Lipophilicity Tuning Advantage vs. Unsubstituted Pyrazole Analog (CAS 2168273-67-2)

The 4-methyl substituent on the pyrazole ring of the target compound raises its computed XLogP3 to 0.6, compared to 0.2 for the unsubstituted 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol [1]. This +0.4 log unit increase in calculated lipophilicity corresponds to a ~2.5-fold higher predicted partition coefficient, which can enhance membrane permeability while maintaining aqueous solubility within a pharmaceutically acceptable range [1].

Lipophilicity ADME prediction lead optimization

Molecular Weight Optimization Relative to 4-Chloro Analog (CAS 2167802-33-5)

The target compound (MW 166.22 g/mol) is 20.42 g/mol lighter than the 4-chloro-substituted analog 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (MW 186.64 g/mol) [1]. This lower molecular weight is advantageous for fragment-based drug discovery, where maintaining MW below ~300 Da is critical for ligand efficiency metrics, while the methyl group provides sufficient steric bulk for target engagement without the metabolic liability associated with aryl chlorides [1].

Molecular weight fragment-based drug design ligand efficiency

Heterocycle Basicity and H-Bond Acceptor Profile vs. Imidazole Isostere (CAS 2126177-14-6)

The pyrazole ring of the target compound (pKₐ ~2.5) is significantly less basic than the imidazole ring (pKₐ ~7.0) of the isosteric 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol [1]. Both compounds share identical MW (166.22 g/mol) and TPSA (38.1 Ų), yet the pyrazole remains predominantly neutral at physiological pH, whereas the imidazole analog would be partially protonated (approx. 50% at pH 7.4) [1]. This alters solubility, membrane partitioning, and potential off-target interactions with heme-containing enzymes [2].

Heterocycle isosterism basicity solubility target recognition

Cyclobutanol Ring Strain and Conformational Rigidity vs. Cyclopentanol Analog (CAS 1492838-44-4)

The four-membered cyclobutanol ring of the target compound imposes greater conformational rigidity than the five-membered cyclopentanol ring in 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol (MW 180.25 g/mol) [1]. Cyclobutane rings exhibit fewer accessible low-energy conformers and a ~110 kJ/mol ring strain compared to ~26 kJ/mol for cyclopentane [2]. This increased rigidity can reduce entropic penalties upon target binding while the lower MW (166.22 vs. 180.25) preserves ligand efficiency [1].

Conformational restriction ring strain entropy binding affinity

Commercial Availability and Purity Grade Advantage Across Suppliers

The target compound is available in ≥97% purity from ISO-certified suppliers such as MolCore (NLT 98%) and Leyan (97%), with multiple independent sourcing options . By comparison, the unsubstituted pyrazole analog is listed at 95% purity by Sigma-Aldrich, and the 4-chloro analog lacks documented purity specifications outside of calculated property databases . Higher certified purity reduces the risk of confounding biological assay results and minimizes re-purification costs in parallel synthesis workflows.

Procurement purity supply chain ISO certification

Recommended Research Application Scenarios for 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol Based on Differentiated Properties


Fragment-Based Lead Generation Requiring Balanced Lipophilicity

With an XLogP3 of 0.6, this compound sits in an optimal lipophilicity range for fragment screening libraries (typically XLogP 0–3) and offers improved permeability potential over the unsubstituted pyrazole analog (XLogP 0.2) [1]. Its MW (166.22 g/mol) supports fragment-to-lead growth without rapid molecular obesity .

Kinase Inhibitor Scaffold Design Utilizing Conformational Rigidity

The constrained cyclobutanol core imposes fewer accessible conformers than cyclopentanol or cyclohexanol analogs, making this compound a preferred intermediate for designing ATP-competitive kinase inhibitors where a rigid hinge-binding motif is desired [1]. The neutral pyrazole avoids pH-dependent protonation issues encountered with imidazole isosteres .

Parallel Synthesis Building Block with Multi-Supplier Security

Available at ≥97% purity from multiple ISO-certified suppliers [1], this compound provides procurement resilience for medicinal chemistry programs requiring gram-to-kilogram scale-up. The higher certified purity over the unsubstituted analog (95%) reduces the need for pre-synthesis purification .

Neglected Disease or Academic Probe Discovery Programs

The combination of low molecular weight, moderate lipophilicity, and a synthetically tractable tertiary alcohol handle makes this compound an attractive starting point for academic probe discovery efforts targeting under-explored kinases or epigenetic readers, where cost-effective and readily accessible building blocks are prioritized [1].

Quote Request

Request a Quote for 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.